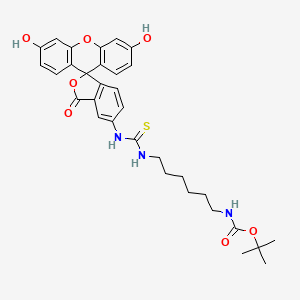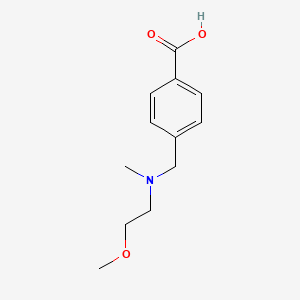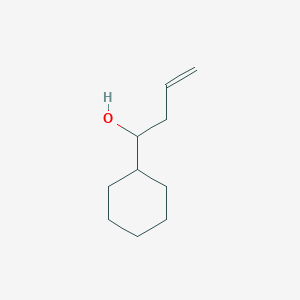
1,1,1,5,5-Pentafluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5-Pentafluoropentane-2,4-dione is a fluorinated organic compound with the molecular formula C5H3F5O2 and a molecular weight of 190.07 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione typically involves the fluorination of pentane-2,4-dione. One common method includes the reaction of pentane-2,4-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the stability of the compound and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5-Pentafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
1,1,1,5,5-Pentafluoropentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which 1,1,1,5,5-Pentafluoropentane-2,4-dione exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
Uniqueness: 1,1,1,5,5-Pentafluoropentane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its balance of fluorine atoms and carbonyl groups makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C5H3F5O2 |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
1,1,1,5,5-pentafluoropentane-2,4-dione |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)2(11)1-3(12)5(8,9)10/h4H,1H2 |
InChI Key |
CALUSMVGDYTHCU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


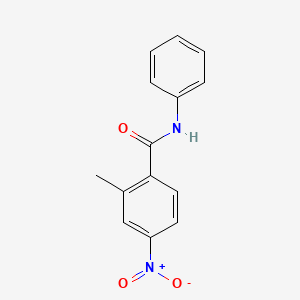
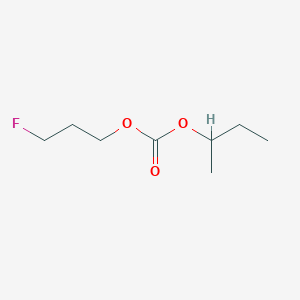


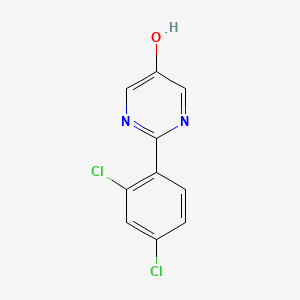
methylamine](/img/structure/B12083203.png)


